3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Description
Properties
Molecular Formula |
C16H13N3O3 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)16(20)17-15-14(18-22-19-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |
InChI Key |
IPKBHOOQDKJHAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) at optimized temperature ranges .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and heteroatoms.
Common Reagents and Conditions
Oxidation: 1,3-dibromo-5,5-dimethylhydantoin, KI, THF.
Reduction: LiAlH4, ether.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological molecules, influencing their activity . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: Electron-withdrawing groups (e.g., NO₂, CF₃) often require harsher conditions (e.g., microwave synthesis for compound 10 ).
- Stereoelectronic Properties : Methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups influence reactivity and binding interactions.
Physicochemical Properties
Melting points and solubility vary with substituent polarity:
3-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide: The methoxy group likely reduces melting point compared to nitro or amino analogs, but experimental data are lacking.
Biological Activity
3-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, experimental findings, and applications in drug discovery.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 295.31 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by modulating pathways involving p53 and caspases. It exhibits cytotoxic effects against multiple cancer cell lines, including MCF-7 and HeLa cells.
- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antibacterial and antifungal activities, potentially making it a candidate for treating infections caused by resistant strains.
- Anti-inflammatory Effects : The oxadiazole moiety is associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
Research has demonstrated significant cytotoxicity of this compound against various cancer cell lines. For instance:
These values indicate that the compound is comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
In antimicrobial assays, the compound demonstrated notable activity against Gram-positive and Gram-negative bacteria as well as fungi:
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 17 |
Case Studies
A study conducted on the efficacy of this compound in vivo revealed promising results in tumor-bearing mice models. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), leading to significant tumor reduction compared to control groups.
Q & A
Q. What are the optimal synthetic routes for 3-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a substituted benzamide with a 1,2,5-oxadiazole precursor. For example, outlines a general method using reflux conditions (absolute ethanol, glacial acetic acid, 4 hours) to facilitate condensation between a triazole derivative and benzaldehyde. Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants), controlled temperature (reflux at ~78°C for ethanol), and post-reaction purification via vacuum filtration . Variations in substituents (e.g., electron-withdrawing groups on the benzamide) may necessitate extended reaction times or alternative solvents (e.g., DMF for polar intermediates).
Q. What spectroscopic and chromatographic techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions (e.g., methoxy group at C3, phenyl-oxadiazole linkage). For example, aromatic protons in the methoxybenzamide moiety resonate at δ 3.8–4.0 ppm (singlet for -OCH3), while oxadiazole protons appear downfield (δ 8.0–8.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C16H12N3O3: 294.09; observed [M+H]+: 295.1).
- TLC (Rf values) : Hexane/EtOH (1:1) systems help monitor reaction progress (Rf ~0.6 for intermediates) .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer :
- Use dry powder or CO2 extinguishers for fires (avoid water due to risk of splashing flammable liquids) .
- Store in airtight containers under inert gas (N2/Ar) at 4°C to prevent hydrolysis of the oxadiazole ring.
- Conduct stability studies under varying pH and temperature to assess degradation pathways (e.g., oxadiazole ring opening under acidic conditions).
Advanced Research Questions
Q. How does the 1,2,5-oxadiazole moiety influence bioactivity, and what are the proposed mechanisms of action?
- Methodological Answer : The 1,2,5-oxadiazole ring acts as a bioisostere for carboxylic acid esters, enhancing metabolic stability while enabling hydrogen bonding with target enzymes. demonstrates that oxadiazole derivatives inhibit cancer cell proliferation by targeting tubulin polymerization (IC50 ~1.2 μM in MCF-7 cells) or kinases (e.g., VEGFR2 inhibition via π-π stacking with the phenyl group). Computational docking (AutoDock Vina) can predict binding modes, while SPR assays quantify affinity (KD < 100 nM for optimized analogs) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. For example:
- Substituent Effects : Trifluoromethyl groups (e.g., in analog C16H9BrF3N3O2) enhance lipophilicity and target engagement compared to methoxy derivatives .
- Assay Validation : Cross-validate results using orthogonal methods (e.g., compare MTT assay data with flow cytometry for apoptosis).
- Structural-Activity Relationship (SAR) Tables :
| Substituent (R) | IC50 (μM) | Target | Reference |
|---|---|---|---|
| -OCH3 | 5.2 | Tubulin | |
| -CF3 | 0.8 | Kinase |
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., 100 ns trajectories in GROMACS) to assess stability of the oxadiazole-enzyme complex.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., ΔΔG < -1.5 kcal/mol for -CF3 vs. -OCH3) .
- ADMET Prediction : Use SwissADME to optimize logP (2.5–3.5) and reduce hepatotoxicity (e.g., avoid nitro groups prone to metabolic activation).
Q. How can researchers design analogs to improve pharmacokinetic properties?
- Methodological Answer :
- Prodrug Strategies : Introduce ester moieties (e.g., acetyloxymethyl) to enhance oral bioavailability.
- Metabolic Stability : Replace labile groups (e.g., methyl with cyclopropyl) based on microsomal half-life data (t1/2 > 60 min in human liver microsomes).
- Solubility Enhancement : Co-crystallize with cyclodextrins or incorporate PEGylated side chains.
Data Contradiction Analysis
Q. Why do some studies report antiproliferative activity while others show no efficacy?
- Methodological Answer :
- Cell Line Variability : Test sensitivity across panels (e.g., NCI-60) to identify lineage-specific effects (e.g., BRCA1-mutant cells may show resistance).
- Off-Target Effects : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., VEGFR2 vs. EGFR).
- Dose-Response Curves : Ensure IC50 values are derived from 8-point assays (R² > 0.95) to avoid false negatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
